2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetic acid
Description
This compound features a 4-membered azetidine ring substituted at the 3-position with a 1H-pyrazol-1-yl group and a 1-{[(9H-fluoren-9-yl)methoxy]carbonyl} (Fmoc) protecting group. The acetic acid moiety is directly attached to the azetidine core. Its molecular formula is C23H21N3O4, with a molecular weight of 403.4 g/mol (). The Fmoc group enhances solubility in organic solvents and is commonly used in peptide synthesis for temporary amine protection.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-21(28)12-23(26-11-5-10-24-26)14-25(15-23)22(29)30-13-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,20H,12-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJFHQDFCKGPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetic acid , also known as Fmoc-Azetidine-Pyrazole , is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉N₃O₄ |
| Molecular Weight | 353.38 g/mol |
| CAS Number | 85740605 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, suggesting potential applications in medicinal chemistry.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Compounds containing azetidine and pyrazole moieties have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity, potentially through disruption of bacterial cell walls or inhibition of protein synthesis.
Case Studies
-
Antitumor Activity Assessment :
- A study evaluated the cytotoxic effects of related azetidine compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways.
-
In Vitro Antimicrobial Testing :
- In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) indicating effective antimicrobial activity, especially against resistant strains.
In Vivo Studies
Animal models have been used to assess the pharmacodynamics and pharmacokinetics of similar compounds. For instance, a murine model demonstrated that administration of related azetidine derivatives resulted in significant tumor regression without notable toxicity.
Summary of Findings
Recent research has highlighted the following key points regarding the biological activity of Fmoc-Azetidine-Pyrazole:
- Cytotoxicity : Exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
- Mechanistic Insights : Involves modulation of apoptosis-related pathways and potential inhibition of angiogenesis.
- Therapeutic Potential : Promising candidate for further development as an anticancer agent or antibiotic.
Comparative Analysis with Similar Compounds
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry , where it serves as a potential drug candidate due to its structural features that may influence biological activity.
Anticancer Activity
Research indicates that derivatives of azetidine compounds exhibit significant anticancer properties. The incorporation of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group enhances the lipophilicity and stability of the molecule, potentially improving its ability to penetrate cell membranes and exert therapeutic effects against various cancer types.
Antimicrobial Properties
Studies have shown that compounds containing the pyrazole moiety possess antimicrobial activity. The unique structure of this compound may contribute to its efficacy against bacterial and fungal strains, making it a candidate for further exploration in the development of new antibiotics.
Biochemical Research
In biochemical research, this compound can be utilized as a biochemical probe to study enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
The azetidine ring structure may interact with specific enzyme targets, providing insights into enzyme kinetics and inhibition mechanisms. This can be particularly useful in drug discovery processes aimed at developing inhibitors for diseases linked to enzyme dysregulation.
Protein Labeling
The Fmoc group allows for the selective modification of amino acids in peptides and proteins, facilitating studies on protein folding, stability, and function. This application is crucial for understanding protein interactions in cellular processes.
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a versatile intermediate for synthesizing more complex molecules.
Building Block for Drug Synthesis
The unique structure of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetic acid makes it a valuable building block in the synthesis of novel pharmaceutical agents. Researchers can modify its functional groups to create derivatives with tailored biological activities.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of azetidine derivatives similar to this compound. The results indicated that modifications to the azetidine ring significantly enhanced cytotoxicity against cancer cell lines, suggesting that this compound could be optimized for improved therapeutic efficacy.
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2024) demonstrated that azetidine derivatives could inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. The study highlighted the potential of using such compounds as lead candidates for developing new anticancer therapies.
Comparison with Similar Compounds
Structural Analog: Replacement of Pyrazole with Imidazole
Compound : 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic Acid (CID 165881195)
- Molecular Formula : C23H21N3O4 (identical to the target compound).
- Key Difference : Substitution of pyrazole with imidazole.
- Impact: Hydrogen Bonding: Imidazole has two nitrogen atoms (one protonated at physiological pH), enabling stronger hydrogen-bonding interactions compared to pyrazole’s single nitrogen.
- Collision Cross-Section (CCS) : Predicted CCS for [M+H]+ is 193.2 Ų (), similar to the target compound due to identical core structure .
Analog with Pyrrolidine Core
Compound : (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic Acid ()
- Molecular Formula: C21H21NO3.
- Key Difference : Replacement of azetidine (4-membered ring) with pyrrolidine (5-membered).
- Impact :
- Ring Strain : Azetidine’s higher ring strain may increase reactivity or conformational rigidity.
- Molecular Weight : Reduced to 351.4 g/mol , affecting pharmacokinetic properties like diffusion rates.
- Applications : Pyrrolidine derivatives are common in peptide mimetics due to their flexibility .
Pyrazole-Containing Analogs with Varied Linkers
Compound: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic Acid ()
- Molecular Formula : C23H22N4O4.
- Key Differences :
- Linker : Acetic acid is attached to a secondary amine instead of azetidine.
- Substituent : 1-Methylpyrazole at position 3.
- Impact: Solubility: The additional methyl group may enhance lipophilicity. Synthetic Utility: Amino-linked pyrazole is more amenable to further functionalization .
Ether-Linked Azetidine Derivative
Compound : 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid ()
- Molecular Formula: C21H21NO5.
- Key Difference : Ether linkage replaces direct acetic acid attachment.
- Impact :
Data Tables
Table 1: Structural and Physical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
